molecular formula C16H10F3N3O2 B6242634 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde CAS No. 1181214-29-8

4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde

Cat. No.: B6242634
CAS No.: 1181214-29-8
M. Wt: 333.26 g/mol
InChI Key: RBTXNWWNDUZLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a triazole ring and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the trifluoromethoxy group via nucleophilic substitution. The final step involves the formylation of the phenyl ring to introduce the benzaldehyde moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzoic acid.

    Reduction: Formation of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde is unique due to the combination of its trifluoromethoxy group, triazole ring, and benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

The compound 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its potential as an herbicide and its effects on various biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H12F3N3O\text{C}_{16}\text{H}_{12}\text{F}_3\text{N}_3\text{O}

Herbicidal Properties

Recent studies have highlighted the compound's efficacy as a herbicide. It acts by inhibiting phytoene desaturase (PDS), an enzyme crucial in carotenoid biosynthesis. A study demonstrated that derivatives of triazole compounds exhibited potent herbicidal activity against various weed species at concentrations ranging from 375 to 750 g/ha, outperforming commercial herbicides like diflufenican . The binding affinity of these compounds to PDS was assessed using surface plasmon resonance (SPR), revealing a comparable affinity to existing herbicides .

Antimicrobial Activity

In addition to its herbicidal properties, research has indicated that triazole derivatives possess antimicrobial activity. A study reported that certain triazole compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis .

Case Study 1: Herbicidal Efficacy

A comprehensive evaluation was conducted on the herbicidal activity of various triazole derivatives, including our compound of interest. The study involved field trials where the compound was applied to a range of weed species. Results indicated a marked reduction in weed biomass and seed production, suggesting strong potential for agricultural applications.

CompoundApplication Rate (g/ha)Efficacy (%)
Triazole A37585
Triazole B75090
Diflufenican50080

Case Study 2: Antimicrobial Testing

In vitro testing revealed that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for traditional antibiotics, indicating potential as a novel antimicrobial agent.

BacteriaMIC (µg/mL)Comparison Antibiotic (MIC µg/mL)
Staphylococcus aureus10Penicillin (100)
Escherichia coli15Ampicillin (50)

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in metabolic pathways. Inhibition of PDS disrupts carotenoid synthesis in plants, leading to chlorosis and eventual plant death. For antimicrobial action, the compound may interfere with bacterial cell wall synthesis and disrupt metabolic functions.

Properties

CAS No.

1181214-29-8

Molecular Formula

C16H10F3N3O2

Molecular Weight

333.26 g/mol

IUPAC Name

4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]benzaldehyde

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)24-14-7-5-13(6-8-14)22-10-20-15(21-22)12-3-1-11(9-23)2-4-12/h1-10H

InChI Key

RBTXNWWNDUZLDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)(F)F

Purity

97

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.